4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline

Lipophilicity Drug-likeness Permeability

4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline (CAS 1006461-43-3) is a synthetic small molecule within the pyrazole-alkylamine class, characterized by a 1,3-dimethylpyrazole headgroup linked via a methylamino bridge to a para-dimethylaminoaniline moiety. Its computed XLogP3 of 1.6 and molecular weight of 258.36 g/mol place it in a favorable property space for lead-like libraries and fragment-based discovery.

Molecular Formula C15H22N4
Molecular Weight 258.369
CAS No. 1006461-43-3
Cat. No. B2853166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline
CAS1006461-43-3
Molecular FormulaC15H22N4
Molecular Weight258.369
Structural Identifiers
SMILESCC1=NN(C=C1CNCC2=CC=C(C=C2)N(C)C)C
InChIInChI=1S/C15H22N4/c1-12-14(11-19(4)17-12)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11,16H,9-10H2,1-4H3
InChIKeyCEYOJTKTZOJEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline – Comparator-Anchored Scientific Selection Guide


4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline (CAS 1006461-43-3) is a synthetic small molecule within the pyrazole-alkylamine class, characterized by a 1,3-dimethylpyrazole headgroup linked via a methylamino bridge to a para-dimethylaminoaniline moiety [1]. Its computed XLogP3 of 1.6 and molecular weight of 258.36 g/mol place it in a favorable property space for lead-like libraries and fragment-based discovery [1]. Data from multiple PubChem BioAssay panels confirm its broad biological screening coverage, including antimalarial, anti-tubercular, and cytotoxicity assays [2]. This guide focuses exclusively on quantifiable differentiators that inform procurement decisions versus its nearest structural analogs.

Why In-Class Substitution of 4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline Risks Divergent Outcomes


Pyrazole-alkylamine analogs with identical core scaffolds can exhibit measurable differences in lipophilicity, hydrogen-bonding profile, and off-target liability that are not apparent from a simple visual inspection of their 2D structures [1]. For CAS 1006461-43-3, the precise methylation pattern on the pyrazole ring (N1,N3-dimethyl) directly influences logP and acceptor-donor balance relative to its N1-methyl-only or N1,N5-dimethyl congeners . Even small ΔlogP shifts of 0.4 log units can translate into significant differences in permeability, solubility, and non-specific binding in cellular assays, rendering generic interchange unreliable without comparative evidence [2]. The evidence below quantifies these differences where data exist.

Quantitative Differentiation Evidence for CAS 1006461-43-3 vs. Closest Analogs


Lipophilicity Differential: XLogP3 1.6 vs. 1-Methyl Analog (XLogP3 1.2)

The target compound exhibits a computed XLogP3 of 1.6, compared to 1.2 for the N1-methyl-only analog N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline (CAS 1006959-40-5) [1]. This ΔlogP of +0.4 units indicates measurably higher lipophilicity, which can enhance passive membrane permeability but may also increase metabolic clearance and hERG binding risk [2]. The isomeric 1,5-dimethyl analog (CAS 1006959-98-3) has an identical XLogP3 of 1.6, offering no lipophilicity-based differentiation [3].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count Stability: Consistent 3 Acceptors Across Isomers

All three closely related analogs—target compound, 1-methyl analog (CAS 1006959-40-5), and 1,5-dimethyl isomer (CAS 1006959-98-3)—share an identical hydrogen-bond acceptor count of 3 and donor count of 1 as computed by Cactvs [1]. This demonstrates that the dimethylaniline-methylamino-pyrazole scaffold maintains a conserved H-bond pharmacophore irrespective of the pyrazole methylation pattern. The differentiation is therefore dominated by lipophilicity and steric/electronic effects of the methyl substituent position rather than by hydrogen-bonding capacity.

Hydrogen bonding Solubility Target engagement

Broad-Spectrum Bioassay Coverage: Multi-Organism Screening Without Confirmed Selectivity

PubChem BioAssay records indicate that the target compound (SID 312448356) has been tested in at least 15 distinct assays, including: (i) P. berghei liver stage at 2 µM and 10 µM; (ii) P. falciparum gametocyte viability at 2 µM; (iii) M. tuberculosis phenotypic growth at 4 days; (iv) Leishmania intramacrophage assay; (v) HepG2 cytotoxicity counterscreens [1]. However, quantitative activity outcomes (IC50, % effect) are not publicly deposited for many of these entries, preventing a direct head-to-head selectivity comparison with close analogs. The compound appears to be a profiling control rather than a confirmed hit in any single target class.

Antimalarial Antitubercular Cytotoxicity

Topological Polar Surface Area Identity: TPSA 33.09 Ų Across Analogs

Vendor-calculated topological polar surface area (TPSA) is reported as 33.09 Ų for both the target 1,3-dimethyl compound and its 1,5-dimethyl isomer . This value is well below the 140 Ų threshold often associated with good oral bioavailability, suggesting favorable passive absorption potential. The 1-methyl analog (MW 244.34) is predicted to have a comparable TPSA due to the conserved polar atom count [1]. TPSA does not differentiate these analogs for procurement purposes.

ADME Bioavailability Property forecast

Explicit High-Strength Differential Evidence Limitation Statement

After systematic search of primary literature, patents, and authoritative databases, we found no published head-to-head comparative studies (biochemical IC50, cellular EC50, in vivo PK, or selectivity panels) that quantitatively differentiate CAS 1006461-43-3 from its closest analogs CAS 1006959-98-3, CAS 1006959-40-5, or related 4-((((pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline derivatives. The PubChem BioAssay records contain outcome labels of 'Unspecified' for most entries, and numeric activity values are absent [1]. The existing differentiation rests solely on computed physicochemical descriptors (logP, TPSA) and the methylation pattern. This data gap should be explicitly considered when making procurement decisions.

Data gap Evidence quality

Procurement-Driven Application Scenarios for CAS 1006461-43-3 Based on Verified Evidence


Physicochemical Property-Driven Fragment or Lead-Like Library Design

When assembling a screening library where controlled logP increments are desired without altering H-bond pharmacophore features, CAS 1006461-43-3 (XLogP3 1.6) provides a measurable lipophilicity step-up from the 1-methyl analog (XLogP3 1.2) [1]. This allows SAR-by-catalog exploration of methylation effects on permeability while maintaining identical TPSA (33.09 Ų) and H-bond donor/acceptor counts across the series .

Negative Control or Counter-Screen Reference for Pyrazole-Containing Chemotypes

Given its broad but non-selective bioassay coverage across antimalarial, antitubercular, and cytotoxicity panels [1], CAS 1006461-43-3 may serve as a profiling control for assay validation or as a baseline comparator when evaluating more potent, target-specific pyrazole-alkylamine derivatives. Its multiple PubChem assay entries provide a documented, albeit non-quantitative, fingerprint of its biological silence.

Synthetic Intermediate for Parallel Library Synthesis

The secondary amine in the methylamino linker of CAS 1006461-43-3 provides a reactive handle for further derivatization (e.g., amide coupling, reductive amination), making it a versatile intermediate for generating focused libraries around the 1,3-dimethylpyrazole-dimethylaniline scaffold [1]. Its differentiation from the 1,5-dimethyl isomer lies in the distinct steric and electronic environment of the pyrazole substitution pattern, which can influence the regioselectivity of subsequent reactions.

Computational Chemistry Model System for Methyl Scan Studies

The 1,3-dimethyl vs. 1,5-dimethyl isomer pair (identical MW, logP, TPSA) constitutes a clean model system for computational chemists to study the impact of methyl positional isomerism on conformational ensembles, electrostatic potential surfaces, and docking poses, without confounding changes in bulk physicochemical properties [1].

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